![molecular formula C17H15Cl2N3O2S B2664120 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-84-3](/img/structure/B2664120.png)
4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile” is a chemical compound with the molecular formula C17H15Cl2N3O2S . It has a molecular weight of 396.29 .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzenecarbonitrile core, with a piperazino group and a 2,4-dichlorophenylsulfonyl group attached . The exact 3D conformation would depend on the specific conditions and environment.科学的研究の応用
Synthesis and Structural Analysis
This chemical compound is related to various synthetic efforts aiming at the creation of novel structures with potential biological activities. For example, studies have been conducted on the synthesis and structural analysis of related compounds, demonstrating the versatility of piperazine and sulfonyl moieties in drug design. The structural analysis often involves X-ray crystallography to determine the conformation and spatial arrangement of the molecules, which is crucial for understanding their potential interactions with biological targets.
Antimicrobial Activities
Research on derivatives of piperazine and sulfonyl-containing compounds has shown promising antimicrobial properties. These studies involve synthesizing a range of derivatives and testing their efficacy against various bacterial and fungal strains. The structure-activity relationship (SAR) studies help in identifying the key molecular features responsible for the antimicrobial activity, guiding the design of more potent and selective agents.
Enzyme Inhibition and Potential Therapeutic Applications
Several studies focus on the enzyme inhibitory properties of compounds with similar structures, indicating their potential as therapeutic agents for various diseases. These compounds are evaluated for their ability to inhibit specific enzymes involved in disease pathogenesis, offering insights into their mechanism of action and potential therapeutic applications.
Molecular Modeling and Drug Design
Molecular modeling studies on similar compounds provide valuable insights into their potential interactions with biological targets, aiding in the optimization of their therapeutic properties. These studies involve computational techniques to predict the binding affinity and mode of interaction of the compounds with their targets, which is crucial for drug design and development.
References:
- Synthesis and antimicrobial activity of piperazine derivatives indicate their potential in treating infections caused by pathogens (Hussain et al., 2017).
- Structural analysis of sulfonyl piperazine derivatives offers insights into their potential therapeutic applications, with X-ray crystallography providing detailed information on their molecular conformation (Sreenivasa et al., 2013).
- Molecular modeling studies contribute to understanding the interaction between similar compounds and their biological targets, facilitating the design of more effective therapeutic agents (Othman et al., 2019).
特性
IUPAC Name |
4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-14-3-6-17(16(19)11-14)25(23,24)22-9-7-21(8-10-22)15-4-1-13(12-20)2-5-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIHJMWZLMQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2664041.png)
![4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile](/img/structure/B2664043.png)
![N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2664044.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2664046.png)
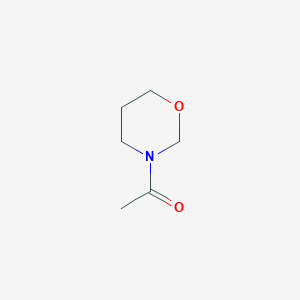
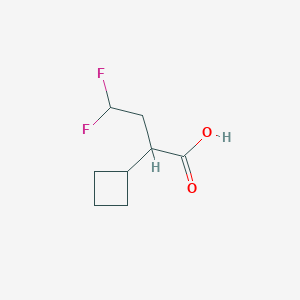
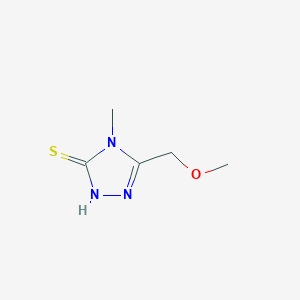
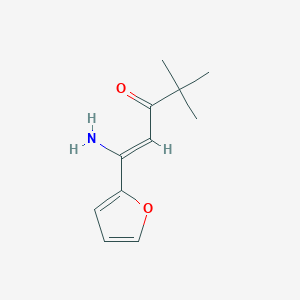
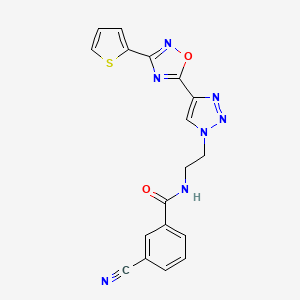
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2664054.png)
![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)
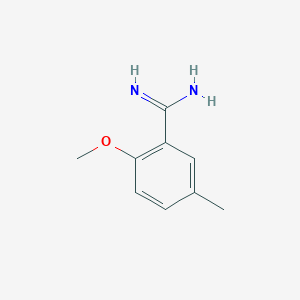
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664060.png)